molecular formula C16H14N2O2S B11832608 Benzenesulfonamide, 4-amino-N-2-naphthalenyl- CAS No. 401646-89-7

Benzenesulfonamide, 4-amino-N-2-naphthalenyl-

Cat. No.: B11832608
CAS No.: 401646-89-7
M. Wt: 298.4 g/mol
InChI Key: XFVAKCMVGWGBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-amino-N-2-naphthalenyl- is an organic compound with the molecular formula C16H14N2O2S. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a benzenesulfonamide group attached to a naphthalene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-2-naphthalenyl- typically involves the reaction of 4-aminobenzenesulfonamide with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-2-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-2-naphthalenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-2-naphthalenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-methyl-N-2-naphthalenyl-
  • Benzenesulfonamide, 4-[[4-[(2-aminoethyl)amino]-1-naphthalenyl-

Uniqueness

Benzenesulfonamide, 4-amino-N-2-naphthalenyl- is unique due to its specific structural features, such as the presence of both a benzenesulfonamide group and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

401646-89-7

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-amino-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H,17H2

InChI Key

XFVAKCMVGWGBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.